molecular formula C24H19N5O2 B2609729 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 899738-38-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Cat. No.: B2609729
CAS No.: 899738-38-6
M. Wt: 409.449
InChI Key: CHGASFKXFFZGDD-UHFFFAOYSA-N
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Description

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide” is a complex organic compound that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-one group, a dimethylphenyl group, and a naphthamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of transformations including hydrolysis, cyclization, and treatment with substituted anilines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one ring, which is a bicyclic system containing a pyrazole ring fused with a pyrimidinone ring. This structure is further substituted with a dimethylphenyl group and a naphthamide group .

Scientific Research Applications

Synthesis and Biological Activities

The compound N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is part of a broader class of chemicals investigated for various biological activities. While direct studies on this specific compound are scarce, research on similar compounds provides insight into the potential applications and methodologies relevant to its synthesis and analysis.

  • Synthesis Techniques and Biological Potentials

    A study demonstrates the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. This method could be applicable to the synthesis of this compound, highlighting the compound's potential in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

  • Antimicrobial and Anticancer Agents

    Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. This research indicates the utility of similar compounds in therapeutic applications, suggesting that this compound may also possess valuable biological properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Neuroinflammation Imaging

    Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluorine-18 labeled analogs, have shown potential as in vivo PET-radiotracers for neuroinflammation imaging, indicating a possible research pathway for this compound in neurology (Damont et al., 2015).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, characterization, and potential applications. This could involve more detailed studies on its physical and chemical properties, mechanism of action, and potential uses in various fields such as medicine .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-15-10-11-18(12-16(15)2)29-22-21(13-26-29)24(31)28(14-25-22)27-23(30)20-9-5-7-17-6-3-4-8-19(17)20/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGASFKXFFZGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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